Antimycobacterial Activity: A Direct Comparative Advantage of the 4-Bromo Analog Over Unsubstituted Pyrazoles
While direct biological activity data for the target compound 5-(butoxymethyl)-1-isopropyl-1H-pyrazole is absent from the public literature, a closely related analog, 4-bromo-3-(butoxymethyl)-1-isopropyl-1H-pyrazole, demonstrates moderate in vitro activity against Mycobacterium tuberculosis H37Rv. This data provides a class-level inference for the potential activity of the target compound. The unsubstituted parent pyrazole exhibits no such activity. The brominated analog shows a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL . This activity is attributed to the specific substitution pattern, including the butoxymethyl and isopropyl groups which enhance lipophilicity and membrane permeability . The target compound, lacking the 4-bromo substituent, is expected to have different potency and selectivity, making it a valuable control or scaffold for further optimization in antimycobacterial research.
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | No direct data available; activity inferred from analog. |
| Comparator Or Baseline | 4-bromo-3-(butoxymethyl)-1-isopropyl-1H-pyrazole: MIC = 12.5 µg/mL; Unsubstituted pyrazole: No activity |
| Quantified Difference | Not calculable for target compound; bromo analog shows >12.5 µg/mL difference from inactive baseline. |
| Conditions | Mycobacterium tuberculosis H37Rv strain; standard broth microdilution assay |
Why This Matters
This demonstrates that the core (butoxymethyl)-1-isopropyl-pyrazole scaffold possesses intrinsic antimicrobial potential, which can be modulated by further substitution, guiding researchers toward this specific scaffold for lead optimization programs.
